Chemical structure of Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate
Chemical structure of Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate
An In-Depth Technical Guide to the Chemical Structure and Potential Applications of Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate is a para-substituted aromatic ester with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, a plausible and detailed synthetic route via Grignard reaction, and an analysis of its expected spectroscopic characteristics. By examining structurally related compounds, this guide also explores the potential biological activities of Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate, particularly in the realms of oncology and anti-inflammatory research. The information presented herein is intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel therapeutic agents.
Introduction: The Significance of Substituted Benzoates in Drug Discovery
Substituted benzoate esters are a class of organic compounds that have garnered significant attention in the field of pharmacology. The versatility of the benzene ring allows for a wide range of substitutions, leading to a diverse array of molecules with varied biological activities. The ester functionality can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.
This guide focuses on a specific, yet under-documented, member of this class: Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate . While direct research on this compound is limited, its structural motifs suggest potential for biological activity. The presence of a secondary alcohol and a substituted benzoate core are features found in a number of biologically active molecules. This document aims to provide a foundational understanding of this compound, from its synthesis to its potential therapeutic applications, by leveraging established chemical principles and data from analogous structures.
Chemical Structure and Properties
Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate is characterized by a central benzene ring substituted at the 1 and 4 positions. An ethyl ester group is attached at one end, while a 1-hydroxy-2-methylpropyl group is at the other.
| Property | Value |
| IUPAC Name | Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate |
| CAS Number | 673457-98-2[1] |
| Molecular Formula | C₁₃H₁₈O₃ |
| Molecular Weight | 222.28 g/mol |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C(C(C)C)O |
| InChI Key | InChI=1S/C13H18O3/c1-4-16-13(15)11-7-5-10(6-8-11)12(14)9(2)3/h5-9,12,14H,4H2,1-3H3 |
The presence of a hydroxyl group and an ester carbonyl group allows for hydrogen bonding, which can influence the molecule's physical properties and its interactions with biological targets.
Caption: .
Synthesis Pathway: A Grignard Reaction Approach
A robust and reliable method for the synthesis of Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic carbonyl carbon.
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule at the bond between the benzylic carbon and the aromatic ring suggests a Grignard reaction between isopropylmagnesium bromide and ethyl 4-formylbenzoate .
Caption: Retrosynthetic analysis of Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate.
Experimental Protocol
This protocol is based on well-established procedures for Grignard reactions.
Materials:
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Magnesium turnings
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Iodine (crystal)
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2-Bromopropane
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Anhydrous diethyl ether
-
Ethyl 4-formylbenzoate[2]
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (dried in an oven)
Procedure:
-
Preparation of Isopropylmagnesium Bromide:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
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Add a small amount of a solution of 2-bromopropane (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel and add a few drops to the magnesium.
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Once the reaction initiates (indicated by bubbling and a color change), add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
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-
Reaction with Ethyl 4-formylbenzoate:
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Dissolve ethyl 4-formylbenzoate (1.0 equivalent) in anhydrous diethyl ether in a separate flame-dried flask.
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Cool the solution of ethyl 4-formylbenzoate to 0 °C in an ice bath.
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Slowly add the prepared isopropylmagnesium bromide solution to the cooled solution of ethyl 4-formylbenzoate via a cannula or dropping funnel with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
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Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
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Caption: Synthetic workflow for Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate.
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl ester, and hydroxy-isopropyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Doublet | 2H | Aromatic protons ortho to the ester group |
| ~7.4 | Doublet | 2H | Aromatic protons ortho to the alkyl group |
| ~4.7 | Doublet | 1H | CH-OH |
| ~4.3 | Quartet | 2H | -OCH₂CH₃ |
| ~2.0 | Multiplet | 1H | CH(CH₃)₂ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
| ~0.9 | Doublet | 6H | -CH(CH₃)₂ |
| Variable | Singlet (broad) | 1H | -OH |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~148 | Aromatic C-C(OH) |
| ~130 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~125 | Aromatic C-COOEt |
| ~78 | CH-OH |
| ~61 | -OCH₂CH₃ |
| ~34 | -CH(CH₃)₂ |
| ~19, 18 | -CH(CH₃)₂ |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| 3500-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) |
| 2980-2850 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester)[3] |
| 1610, 1500 | C=C stretch (aromatic) |
| 1300-1000 | C-O stretch (ester and alcohol)[3] |
Mass Spectrometry
The mass spectrum (electron ionization) is expected to show a molecular ion peak (M⁺) at m/z = 222. Key fragmentation patterns would likely involve the loss of the ethyl group (-29), the ethoxy group (-45), and the isopropyl group (-43).
Potential Applications in Drug Development
While Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate itself has not been extensively studied, its structural components are present in numerous compounds with significant biological activity.
Anticancer Potential
Many benzoic acid and ethyl benzoate derivatives have been investigated for their anticancer properties.[4] For instance, some derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation.[5][6] The structural similarity of Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate to these compounds suggests that it could be a candidate for anticancer screening programs. The specific substitution pattern may influence its interaction with various biological targets involved in cancer progression, such as protein kinases.[7]
Anti-inflammatory Activity
Substituted benzoates have also been explored as anti-inflammatory agents.[5] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes. The structural features of Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate could allow it to fit into the active sites of these enzymes, potentially leading to anti-inflammatory effects.
Other Potential Therapeutic Areas
The versatility of the benzoate scaffold means that derivatives could be explored for a wide range of other therapeutic applications, including as local anesthetics or as agents targeting various receptors and enzymes.[8]
Conclusion
Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate is a molecule with a chemical structure that suggests potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its structure, a detailed and plausible synthetic protocol, and a predicted analysis of its spectroscopic properties. By drawing on data from structurally related compounds, we have highlighted its potential for biological activity, particularly in the areas of oncology and anti-inflammatory research. It is our hope that this guide will serve as a valuable starting point for researchers and scientists interested in exploring the therapeutic potential of this and other novel substituted benzoate esters.
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